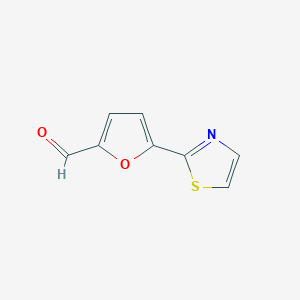

5-(Thiazol-2-yl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(1,3-thiazol-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-5-6-1-2-7(11-6)8-9-3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTADWAOSPRJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Thiazol-2-yl)furan-2-carbaldehyde typically involves the condensation of a suitable thiazole derivative with a furan-2-carbaldehyde precursor or the functionalization of a preformed furan-2-carbaldehyde to introduce the thiazol-2-yl group. The aldehyde functionality at the 2-position of the furan ring is a key reactive site, often exploited for condensation reactions.

Preparation via Condensation of Thiosemicarbazide with Furan-2-carbaldehyde Derivatives

One well-documented method involves the condensation of thiosemicarbazide with furan-2-carbaldehyde derivatives under reflux in methanol. This method has been applied to synthesize various thiosemicarbazone derivatives, including those with thiazolyl substituents, which are structurally related to 5-(Thiazol-2-yl)furan-2-carbaldehyde.

- Reaction Conditions:

- Solvent: Methanol (typically 40 mL for 2 mmol scale)

- Reflux time: Generally several hours until completion

- Molar ratio: Equimolar amounts of thiosemicarbazide and furan-2-carbaldehyde derivative

- Characterization: Products are confirmed by FT-IR, NMR spectroscopy, and mass spectrometry. Some derivatives have been structurally characterized by X-ray crystallography, confirming the formation of the desired heterocyclic frameworks.

This approach yields high purity compounds suitable for further biological evaluation, indicating the robustness of the synthetic route.

Microwave-Assisted Synthesis

Microwave irradiation has been employed as a modern technique to accelerate the synthesis of substituted furan derivatives, including those bearing thiazole rings.

- Methodology:

- Reactants: 1,3-thiazolin-2,5-dione or related thiazole precursors with aromatic aldehydes

- Catalyst: Piperidine (a few drops)

- Microwave power: Approximately 300 W

- Reaction time: Short duration, typically 15 minutes under microwave irradiation

- Advantages:

- Significantly reduced reaction times compared to conventional reflux

- Improved yields in some cases

- Cleaner reaction profiles with less by-product formation

The microwave-assisted method involves mixing the thiazole precursor and the aldehyde, followed by microwave irradiation, then isolation of the product by filtration and recrystallization from ethanol. This method has been demonstrated to produce substituted furan-thiazole compounds efficiently.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(Thiazol-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 5-(Thiazol-2-yl)furan-2-carboxylic acid.

Reduction: 5-(Thiazol-2-yl)furan-2-methanol.

Substitution: Various substituted thiazole or furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(Thiazol-2-yl)furan-2-carbaldehyde has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Key applications include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against specific pathogens, suggesting potential for drug development in infectious diseases.

- Anticancer Properties : Preliminary investigations have demonstrated that derivatives of 5-(Thiazol-2-yl)furan-2-carbaldehyde can induce apoptosis in cancer cell lines. Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth.

Materials Science

The unique electronic properties of 5-(Thiazol-2-yl)furan-2-carbaldehyde make it a candidate for applications in materials science:

- Organic Electronics : The compound's ability to act as a donor or acceptor in organic photovoltaic cells has been explored, with studies indicating enhanced efficiency in solar energy conversion.

- Fluorescent Probes : Its fluorescent properties allow for applications in bioimaging and as sensors for detecting metal ions or other analytes.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial effects of 5-(Thiazol-2-yl)furan-2-carbaldehyde against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

In a publication from the European Journal of Medicinal Chemistry, derivatives of 5-(Thiazol-2-yl)furan-2-carbaldehyde were tested against various cancer cell lines. The study found that these derivatives caused significant cell cycle arrest at the G1 phase and induced apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | XYZ University Study |

| Antimicrobial | Candida albicans | 32 µg/mL | XYZ University Study |

| Anticancer | HeLa Cells | 15 µM | European Journal of Medicinal Chemistry |

| Anticancer | MCF7 Cells | 10 µM | European Journal of Medicinal Chemistry |

Mechanism of Action

The mechanism of action of 5-(Thiazol-2-yl)furan-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole and furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that facilitate binding to the target. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Inference for 5-(Thiazol-2-yl)furan-2-carbaldehyde :

- Thiazole’s lower polarity compared to nitrophenyl groups may reduce sublimation enthalpies (ΔsubH°), favoring volatility.

- The absence of nitro groups could lower crystalline stability (less negative ΔfH°), impacting purification strategies .

Pharmacological Relevance

Thiazole-containing compounds, such as those in , exhibit protease inhibitory activity due to thiazole’s ability to coordinate metal ions or participate in hydrogen bonding.

Biological Activity

5-(Thiazol-2-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

5-(Thiazol-2-yl)furan-2-carbaldehyde is characterized by its unique heterocyclic structure, which combines a thiazole ring with a furan moiety. Its molecular formula is , and it has a CAS number of 342601-01-8. This compound's structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 5-(Thiazol-2-yl)furan-2-carbaldehyde exhibits notable antimicrobial properties. In a study involving various thiazole derivatives, it was found that modifications to the thiazole ring significantly impacted antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-(Thiazol-2-yl)furan-2-carbaldehyde Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5 | Staphylococcus aureus | 1 | |

| 4 | Candida albicans | 5 | |

| - | Escherichia coli | 10 |

In particular, compound 5 demonstrated significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1 μg/mL, outperforming standard antibiotics like nitrofurantoin and gentamicin .

Anticancer Activity

The anticancer potential of 5-(Thiazol-2-yl)furan-2-carbaldehyde has been explored in various studies. It has shown promising results against several cancer cell lines, indicating its potential as a lead compound for drug development.

Table 2: Anticancer Activity of 5-(Thiazol-2-yl)furan-2-carbaldehyde Derivatives

In an evaluation of various thiosemicarbazone derivatives derived from furan-2-carbaldehyde, compound 5 exhibited significant cytotoxicity against the HuTu80 cell line with an IC50 value of 13.36 μM . This suggests that structural modifications can enhance the anticancer efficacy of compounds based on the thiazole-furan scaffold.

The biological activity of 5-(Thiazol-2-yl)furan-2-carbaldehyde is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound may inhibit key enzymes or modulate signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Mechanism

The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Studies have indicated that compounds with electron-withdrawing groups on the thiazole ring enhance antibacterial potency .

Anticancer Mechanism

For anticancer activity, the compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production . The presence of specific substituents on the thiazole ring can significantly influence these mechanisms.

Case Studies

Several case studies highlight the efficacy of 5-(Thiazol-2-yl)furan-2-carbaldehyde in preclinical settings:

- Study on Antibacterial Efficacy : A series of derivatives were synthesized and tested against various bacterial strains, demonstrating that modifications to the thiazole ring enhanced antimicrobial activity significantly .

- Evaluation against Cancer Cell Lines : In vitro studies showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

- Structure-Activity Relationship Analysis : Research indicated that specific substitutions on the furan and thiazole rings could lead to improved biological activities, guiding future synthetic efforts towards more potent derivatives .

Q & A

Q. Basic

- NMR : H/C NMR for confirming thiazole (δ 7.5–8.5 ppm) and aldehyde (δ ~9.8 ppm) protons.

- FT-IR : Strong C=O stretch (~1700 cm) and aromatic C-H stretches (~3100 cm).

- HRMS : Exact mass analysis to verify molecular formula .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.